2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 893918-74-6
VCID: VC5252273
InChI: InChI=1S/C21H18ClN5O2S/c1-2-29-18-9-4-3-8-17(18)26-19(28)12-30-21-16-11-25-27(20(16)23-13-24-21)15-7-5-6-14(22)10-15/h3-11,13H,2,12H2,1H3,(H,26,28)
SMILES: CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Molecular Formula: C21H18ClN5O2S
Molecular Weight: 439.92

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide

CAS No.: 893918-74-6

Cat. No.: VC5252273

Molecular Formula: C21H18ClN5O2S

Molecular Weight: 439.92

* For research use only. Not for human or veterinary use.

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide - 893918-74-6

Specification

CAS No. 893918-74-6
Molecular Formula C21H18ClN5O2S
Molecular Weight 439.92
IUPAC Name 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C21H18ClN5O2S/c1-2-29-18-9-4-3-8-17(18)26-19(28)12-30-21-16-11-25-27(20(16)23-13-24-21)15-7-5-6-14(22)10-15/h3-11,13H,2,12H2,1H3,(H,26,28)
Standard InChI Key DMNDWUMOIVMLPU-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl

Introduction

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are widely studied due to their potential pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of a pyrazolo[3,4-d]pyrimidine core, combined with thioacetamide and substituted phenyl groups, enhances its chemical versatility and biological activity.

This article provides an in-depth analysis of the compound's synthesis, structural properties, and potential applications based on available research.

Structural Overview

The molecular structure of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide is characterized by:

  • Core Framework: A pyrazolo[3,4-d]pyrimidine ring system.

  • Substituents:

    • A 3-chlorophenyl group attached to the pyrazolo ring.

    • A thioacetamide moiety linking the pyrazolo[3,4-d]pyrimidine to a 2-ethoxyphenyl group.

  • Molecular Formula: C18H15ClN4O2S.

  • Key Functional Groups: Chlorophenyl (electron-withdrawing), ethoxyphenyl (electron-donating), and thioacetamide.

These structural features contribute to its chemical reactivity and potential for interaction with biological targets.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions that integrate pyrazolo[3,4-d]pyrimidine derivatives with thiol-containing intermediates. Below is a generalized synthetic route:

  • Preparation of Pyrazolo[3,4-d]pyrimidine Core:

    • Starting from substituted pyrazoles and cyanamide derivatives under cyclization conditions.

    • Reagents such as POCl₃ or chlorinating agents are often used to functionalize the pyrimidine ring.

  • Thioacetylation:

    • Reaction of the pyrazolo[3,4-d]pyrimidine intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine).

  • Coupling with Substituted Phenols:

    • The thioacetate is reacted with 2-ethoxyaniline or similar phenolic derivatives to introduce the N-(2-ethoxyphenyl) moiety.

This pathway ensures high yields and purity while allowing for structural modifications to optimize biological activity.

Spectroscopic Characterization

The compound's identity and purity are confirmed using advanced analytical techniques:

TechniqueKey Observations
1H-NMR SpectroscopyChemical shifts corresponding to aromatic protons (chlorophenyl and ethoxyphenyl).
13C-NMR SpectroscopySignals for carbon atoms in the pyrazolo ring and acetamide group.
IR SpectroscopyPeaks for C=O stretching (amide group) and C-S bonds (thioether linkage).
Mass SpectrometryMolecular ion peak matching the calculated molecular weight (MW = ~386 g/mol).

These data confirm the compound's structural integrity.

Biological Significance

Research into pyrazolo[3,4-d]pyrimidines suggests their potential as therapeutic agents due to their ability to interact with various enzymes and receptors. Specific applications include:

  • Anti-inflammatory Activity:

    • Structural analogs have shown inhibition of cyclooxygenase (COX) enzymes and lipoxygenase pathways .

  • Antimicrobial Properties:

    • The thioacetamide moiety enhances binding to microbial enzymes, disrupting bacterial growth .

  • Anticancer Potential:

    • Pyrazolo[3,4-d]pyrimidines are known inhibitors of kinases like CDKs and EGFRs, making them promising anticancer agents .

Further studies are required to evaluate this specific compound's efficacy in these areas.

Pharmacokinetics and Safety

While detailed pharmacokinetic data for this compound are unavailable, general trends for similar molecules include:

  • Absorption: Moderate due to lipophilic substituents.

  • Metabolism: Likely metabolized via hepatic enzymes (CYP450 family).

  • Toxicity: Chlorinated phenyl groups can pose risks at high doses; safety profiles need thorough evaluation.

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